N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine
Description
Properties
IUPAC Name |
tert-butyl N-[(1S,2R)-2-ethenylcyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-9-7-6-8-10(9)13-11(14)15-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,14)/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSGDNSFEXHTTF-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The vinyl group and cyclopentyl ring can be introduced through various synthetic routes, including cyclization reactions and vinylation of cyclopentyl intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine can undergo several types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Epoxides: and from oxidation reactions.
Ethyl derivatives: from reduction reactions.
Free amine: from Boc deprotection, which can be further functionalized.
Scientific Research Applications
Organic Synthesis
N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine is utilized as an intermediate in the synthesis of complex organic molecules. Its structural features allow it to participate in various reactions, such as:
- Formation of Epoxides : Through oxidation reactions.
- Synthesis of Ethyl Derivatives : Via reduction reactions.
- Deprotection to Free Amine : Enabling further functionalization .
Biological Studies
The compound's amine functionality makes it valuable in studying enzyme-substrate interactions. It can influence cellular processes by protecting amine groups on peptides and proteins, potentially affecting cell signaling pathways and gene expression .
Medicinal Chemistry
This compound is investigated for its potential use in drug development. Chiral amines are crucial intermediates in synthesizing biologically active molecules, and compounds with similar structures often exhibit significant biological activities . The cyclopentyl group may enhance receptor binding and pharmacokinetics, making it a candidate for further evaluation in pharmaceutical applications.
Case Studies
Mechanism of Action
The mechanism of action of N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine primarily involves the reactivity of its amine group. The Boc group protects the amine during synthetic transformations and can be selectively removed under acidic conditions. Once deprotected, the free amine can interact with various molecular targets, including enzymes and receptors, through nucleophilic attack or hydrogen bonding.
Comparison with Similar Compounds
Structural Analogues
Below is a comparison of N-Boc-(±)-trans-2-vinyl-cyclopentyl-amine with structurally related Boc-protected amines:
Key Observations :
- Cyclopentyl vs.
- Vinyl vs. Propargyl : The vinyl group enables conjugate additions, whereas propargyl groups (e.g., in cyclopropyl analogues) allow for alkyne-specific reactions like click chemistry.
- Aromatic vs. Aliphatic Boc-Aldimines : Aromatic N-Boc aldimines exhibit superior enantioselectivity (97–99% ee) in Mannich reactions compared to aliphatic variants, which suffer from lower stereocontrol .
Physical and Spectroscopic Properties
Notes:
- The target compound’s racemic nature limits direct comparison with enantiomerically pure analogues like β-fluoroamines (e.g., 97–99% ee in Kim’s work) .
- Collision cross-section (CCS) data for the cyclopropyl analogue suggests a compact structure, whereas the cyclopentyl variant likely has a larger conformational profile.
Biological Activity
N-Boc-(+/-)-trans-2-vinyl-cyclopentyl-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources, including case studies, structure-activity relationships, and pharmacological evaluations.
Chemical Structure and Synthesis
This compound can be synthesized through various organic reactions, typically involving the protection of amines and the introduction of vinyl groups. The N-Boc (tert-butoxycarbonyl) group serves as a protecting group that enhances the compound's stability and solubility during synthesis.
Biological Activity Overview
The biological activity of this compound has been assessed through various assays and models. The compound exhibits a range of activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, an IC50 value indicating cell growth inhibition was observed in specific assays, suggesting potential use in cancer therapeutics.
- Modulation of P-glycoprotein (P-gp) : P-glycoprotein is a crucial efflux transporter involved in drug resistance. Compounds structurally similar to this compound have shown interaction with P-gp, either as substrates or inhibitors, which could reverse multidrug resistance in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Biological Activity |
|---|---|
| Vinyl group | Enhances interaction with biological targets |
| N-Boc protecting group | Increases solubility and stability |
| Cyclopentyl moiety | Influences binding affinity to receptors |
Case Studies
- In Vitro Studies : In vitro evaluations demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, a study reported an IC50 value of 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating potent antiproliferative effects .
- P-gp Interaction Studies : Research has shown that compounds similar to this compound can stimulate ATPase activity in P-glycoprotein assays, suggesting they may act as substrates or inhibitors . This interaction is critical for understanding how this compound might overcome drug resistance.
Q & A
Q. What are the standard synthetic routes for preparing N-Boc-(±)-trans-2-vinyl-cyclopentyl-amine?
The compound is typically synthesized via Williamson ether synthesis or Mitsunobu reaction conditions. For example, intermediate amines are generated by coupling cyclopentyl derivatives with vinyl groups using sodium hydride as a base in tetrahydrofuran (THF) at 0°C to room temperature. Reactions are monitored by TLC (e.g., Rf ~0.5 in EtOAc/hexane), and crude products are purified via flash chromatography (230–400 mesh silica gel, EtOAc/hexane gradient) to yield the N-Boc-protected amine .
Q. How is stereochemical purity confirmed for this compound?
Enantiomeric excess is determined using analytical chiral HPLC (e.g., RegisCell column, 4.6 x 250 mm, 5 µm) with a mobile phase of n-hexane/isopropanol (90:10) at 1 mL/min. Preparative separation employs a RegisPack column (20 x 250 mm, 5 µm) at 15 mL/min, yielding >99% enantiomeric purity .
Q. What analytical techniques are used to verify structural integrity and purity?
Q. What safety protocols should be followed when handling this compound?
While specific SDS data for this compound is limited, analogous Boc-protected amines require:
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Storage : Under nitrogen at -20°C to prevent degradation.
- Deprotection hazards : Use fume hoods for HCl or TFA reactions to avoid inhalation of acidic fumes .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance trans-selectivity during synthesis?
- Solvent effects : Polar aprotic solvents (e.g., THF) favor trans-configuration by stabilizing transition states.
- Temperature control : Slow warming from 0°C to RT minimizes side reactions.
- Catalyst screening : Mitsunobu conditions (e.g., DIAD/PPh) may improve stereoselectivity compared to Williamson protocols .
Q. What strategies resolve contradictions in NMR data for diastereomeric mixtures?
- 2D NMR (COSY, NOESY) : Differentiates vicinal coupling and spatial proximity of vinyl/cyclopentyl groups.
- Chiral derivatization : Use of Mosher’s acid to assign absolute configuration.
- Comparative analysis : Match spectral data with authentic samples synthesized via alternative routes .
Q. How do deprotection conditions (HCl vs. TFA) impact downstream applications?
- HCl salts : Generated by stirring Boc-amine in 2 M HCl/ether for 24–48 hours, yielding stable crystalline solids suitable for biological assays.
- TFA salts : Rapid deprotection in dichloromethane/TFA (1:1 v/v) at RT, ideal for acid-labile substrates but requires rigorous drying to remove residual TFA .
Q. What methodologies address low yields during chiral HPLC separation?
- Column screening : Test multiple chiral stationary phases (e.g., cellulose vs. amylose derivatives).
- Mobile phase optimization : Adjust isopropanol content (5–20%) to balance resolution and run time.
- Scale-up challenges : Use stacked injections or switch to simulated moving bed (SMB) chromatography for industrial-scale purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
